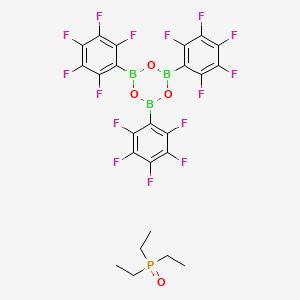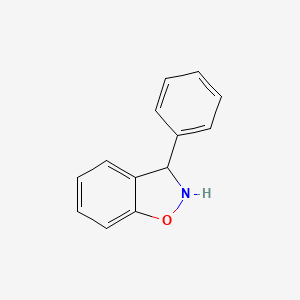
1,2-Benzisoxazole, 2,3-dihydro-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- is an organic compound that belongs to the class of benzisoxazoles Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- typically involves the cyclization of ortho-substituted benzene derivatives. One common method is the reaction of ortho-nitrobenzaldehydes with reducing agents to form the isoxazole ring . Another approach involves the use of ortho-azidoarylcarbonyl compounds, which undergo photolysis in the presence of weak bases to form the isoxazole ring .
Industrial Production Methods
Industrial production of 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods typically involve the use of strong bases and silylating agents to promote the cyclization of nitroarenes and benzylic C-H acids .
化学反応の分析
Types of Reactions
1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., t-BuOK, DBU), silylating agents, and reducing agents . Reaction conditions often involve aprotic media and controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- has numerous applications in scientific research, including:
作用機序
The mechanism of action of 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions, which enhances its electrophilicity and nucleophilicity . This interaction facilitates various chemical reactions, including cyclization and substitution, leading to the formation of biologically active compounds .
類似化合物との比較
Similar Compounds
Similar compounds to 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- include:
2,1-Benzisoxazole: Another benzisoxazole derivative with similar chemical properties.
3-Phenyl-2,1-Benzisoxazole: A closely related compound with a phenyl group at the 3-position.
Uniqueness
1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
168787-24-4 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC名 |
3-phenyl-2,3-dihydro-1,2-benzoxazole |
InChI |
InChI=1S/C13H11NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)15-14-13/h1-9,13-14H |
InChIキー |
NSUVTAVWWGYTPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3ON2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



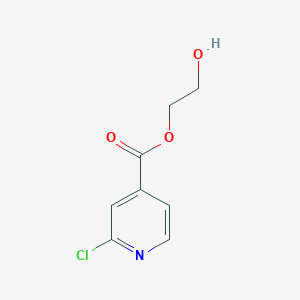
![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
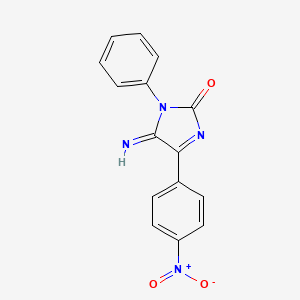
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)
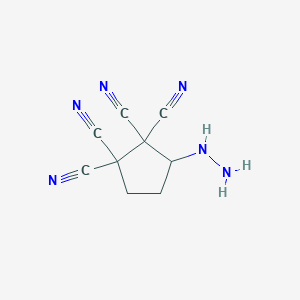
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)
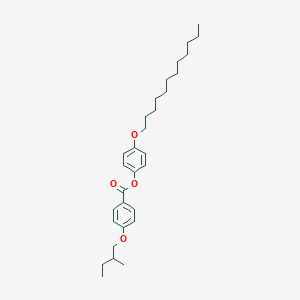
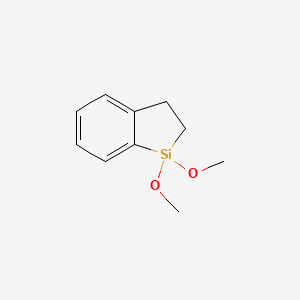
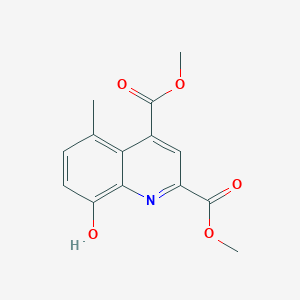
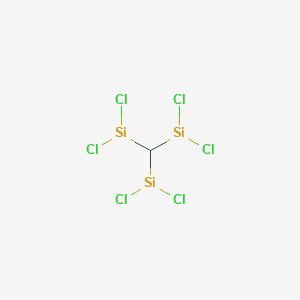
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
